Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, ethyl ester, hydrochloride

Description

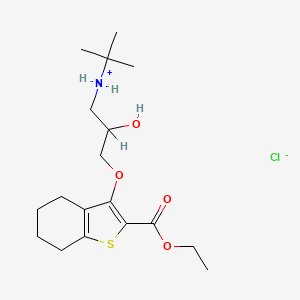

This compound is a substituted benzo[b]thiophene derivative featuring a 4,5,6,7-tetrahydro ring system, an ethyl ester group at position 2, and a tertiary amine-containing side chain (3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy) linked to the core structure. The hydrochloride salt enhances solubility and bioavailability.

Properties

CAS No. |

85462-80-2 |

|---|---|

Molecular Formula |

C18H30ClNO4S |

Molecular Weight |

392.0 g/mol |

IUPAC Name |

tert-butyl-[3-[(2-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)oxy]-2-hydroxypropyl]azanium;chloride |

InChI |

InChI=1S/C18H29NO4S.ClH/c1-5-22-17(21)16-15(13-8-6-7-9-14(13)24-16)23-11-12(20)10-19-18(2,3)4;/h12,19-20H,5-11H2,1-4H3;1H |

InChI Key |

VUYCWLUWQBWZAE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)CCCC2)OCC(C[NH2+]C(C)(C)C)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of benzo[b]thiophene-2-carboxylic acid derivatives, including the target compound, typically follows a multi-step process involving:

- Construction of the benzo[b]thiophene core.

- Introduction of the carboxylic acid or ester functionality at position 2.

- Functionalization of the tetrahydro ring and side chains, including hydroxypropoxy and amine groups.

- Formation of the hydrochloride salt for stability and solubility.

The key synthetic challenge is the formation of the benzo[b]thiophene ring system with the desired substitution pattern, followed by selective functional group transformations.

Core Benzo[b]thiophene-2-carboxylic Acid Synthesis

A widely documented method for synthesizing 2-substituted benzo[b]thiophene carboxylic acids involves the reaction of halobenzaldehydes with mercaptoacetic acid (thioglycolic acid) under alkaline conditions, often catalyzed by phase transfer catalysts. This process is described in patent WO1999047510A2 and related literature:

Step 1: React a 2-halobenzaldehyde with an alkyl mercaptan (e.g., mercaptoacetic acid) in the presence of an aqueous alkali metal hydroxide (such as sodium hydroxide, potassium hydroxide, calcium hydroxide, or magnesium hydroxide) and a phase transfer catalyst (e.g., tetrabutylammonium bromide or benzyltrimethylammonium chloride). The reaction is conducted at reflux or elevated temperatures (approximately 114–140°C) and moderate pressures (10–30 psi) for 1–5 hours. This yields a 2-alkylthiobenzaldehyde intermediate.

Step 2: Cyclize the intermediate by treatment with 2-haloacetic acid or under basic conditions to form the benzo[b]thiophene-2-carboxylic acid core.

Step 3: Neutralize the alkali metal salt of the acid with a mineral acid (e.g., hydrochloric acid) to precipitate the free acid.

This process is advantageous due to its relatively mild conditions, use of commercially available starting materials (such as 2-chlorobenzaldehyde), and the ability to introduce various substituents on the aromatic ring by selecting different halobenzaldehydes.

Functionalization to Target Compound

The target compound features a tetrahydro substitution on the benzo[b]thiophene ring (positions 4,5,6,7), a hydroxypropoxy side chain at position 2, and a bulky tert-butyl-substituted amino group.

Hydrogenation: The benzo[b]thiophene core can be partially hydrogenated to yield the tetrahydro derivative, typically via catalytic hydrogenation using palladium or platinum catalysts under controlled conditions to avoid over-reduction.

Ether Formation: The hydroxypropoxy side chain is introduced by nucleophilic substitution or etherification reactions, where a hydroxyalkyl group is attached to the benzo[b]thiophene core at position 2.

Amination: The 3-((1,1-dimethylethyl)amino) substituent is introduced by reacting the hydroxypropoxy intermediate with the corresponding amine, often via nucleophilic substitution or reductive amination.

Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester, commonly using acid catalysis (e.g., sulfuric acid) or via coupling agents.

Salt Formation: Finally, the hydrochloride salt is prepared by treating the free base compound with hydrochloric acid, enhancing solubility and stability for pharmaceutical applications.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Reagents / Conditions | Outcome / Intermediate |

|---|---|---|---|

| 1 | Halobenzaldehyde + Mercaptoacetic acid | Alkali hydroxide (NaOH, KOH, Ca(OH)2), phase transfer catalyst, 115–125°C, 1–5 h | 2-alkylthiobenzaldehyde intermediate |

| 2 | Cyclization | 2-Haloacetic acid or base, elevated temp | Benzo[b]thiophene-2-carboxylic acid |

| 3 | Hydrogenation | Pd/C or Pt catalyst, H2 gas, controlled temp | 4,5,6,7-tetrahydrobenzo[b]thiophene derivative |

| 4 | Etherification | Hydroxypropyl halide or epoxide, base | Hydroxypropoxy-substituted intermediate |

| 5 | Amination | 1,1-Dimethylethylamine, nucleophilic substitution or reductive amination | Amino-substituted intermediate |

| 6 | Esterification | Ethanol, acid catalyst | Ethyl ester of the substituted benzo[b]thiophene |

| 7 | Salt formation | Hydrochloric acid | Hydrochloride salt of final compound |

Detailed Research Findings and Notes

Reaction Conditions and Optimization

The initial mercaptoacetic acid reaction requires careful control of pH and temperature to maximize yield and minimize side reactions.

Phase transfer catalysts significantly improve the reaction efficiency by enhancing the solubility of reactants in biphasic systems.

Hydrogenation must be carefully monitored to avoid over-reduction of the aromatic ring or other sensitive functional groups.

The introduction of the bulky tert-butyl amine group may require protection/deprotection strategies or the use of selective reagents to avoid side reactions.

Esterification is typically straightforward but must be optimized to prevent hydrolysis or transesterification.

Purification and Characterization

Intermediates and final products are purified by crystallization, chromatography (e.g., silica gel column), or recrystallization.

Characterization is performed by NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis to confirm structure and purity.

Comparative Analysis with Related Compounds

| Compound Name | Key Structural Features | Preparation Notes |

|---|---|---|

| 6-Methylbenzo[b]thiophene-2-carboxylic acid | Methyl substitution on benzo ring | Similar synthetic route; methylation step added |

| 5-Phenylthiophene-2-carboxylic acid | Phenyl substitution on thiophene ring | Requires additional Suzuki coupling or similar step |

| Benzo[b]thiophene-2-carboxylic acid, ethyl ester | Ethyl ester at position 2 | Esterification step as final step |

Chemical Reactions Analysis

Types of Reactions

Benzo(b)thiophene derivatives can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

Medicinal Chemistry

Benzo(b)thiophene derivatives have been extensively studied for their biological activities. Research indicates that compounds related to benzo(b)thiophene-2-carboxylic acid exhibit:

- Antimicrobial Properties : Studies have demonstrated that derivatives can effectively combat multidrug-resistant strains of Staphylococcus aureus, making them promising candidates for therapeutic agents against bacterial infections .

- Anticancer Activity : Some benzo[b]thiophene derivatives have shown potential in inhibiting cancer cell proliferation. For example, derivatives have been tested against various cancer cell lines with promising results in reducing viability .

Pharmacological Research

The compound's unique structure allows it to interact with various biological targets:

- GPCR Modulation : Recent studies suggest that benzo[b]thiophene derivatives can act as modulators of G protein-coupled receptors (GPCRs), which are critical in many physiological processes . This interaction could lead to the development of novel drugs targeting specific GPCRs.

- Neuroprotective Effects : Research has indicated that some derivatives may exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by reducing neuronal apoptosis .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of benzo[b]thiophene derivatives against resistant bacterial strains. The results showed a significant reduction in bacterial growth at low concentrations, highlighting the compound's potential as an alternative treatment option .

Case Study 2: Anticancer Research

In another study focusing on anticancer properties, researchers synthesized several derivatives of benzo[b]thiophene-2-carboxylic acid and tested their effects on human cancer cell lines. The findings revealed that specific modifications to the compound led to enhanced cytotoxicity against breast cancer cells, suggesting pathways for further drug development .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of benzo(b)thiophene derivatives involves interaction with specific molecular targets and pathways. This may include:

Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor modulation: Interaction with cellular receptors to modulate their activity.

Signal transduction pathways: Affecting intracellular signaling pathways to exert biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Activity: Chloro substituents at positions 5, 6, or 7 (e.g., 7b, II.b) correlate with enhanced antimicrobial and antitubercular activities . Hydrophilic side chains (e.g., 3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy in the target compound) may improve solubility and bioavailability, similar to polyether-modified analogs () .

Functional Group Impact :

- Ethyl ester groups (common in intermediates like methyl benzo[b]thiophene-2-carboxylate, ) are often used to enhance membrane permeability before hydrolysis to active carboxylic acids .

- Acylhydrazones () introduce hydrogen-bonding capabilities, critical for targeting bacterial enzymes .

Salt Forms :

- Hydrochloride salts (e.g., ) improve crystallinity and stability, a feature shared with the target compound .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Key Findings:

- Lipophilicity: The target compound’s tert-butylamino group may reduce LogP compared to chlorinated analogs, balancing membrane permeability and solubility .

- Cytotoxicity : Benzo[b]thiophene derivatives generally exhibit low cytotoxicity, making them promising drug candidates .

Biological Activity

Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, ethyl ester, hydrochloride is a complex organic compound with significant biological activity. This article explores its biological properties, including antimicrobial and antitubercular activities, as well as structure-activity relationships (SAR) derived from various studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzo(b)thiophene derivatives. A project aimed at synthesizing benzo[b]thiophene amide derivatives demonstrated promising results against Staphylococcus aureus and vancomycin-resistant strains. The benzo[b]thienoquinolinone derivative exhibited notable activity against S. aureus, suggesting a viable pathway for developing new antimicrobial agents .

Antitubercular Activity

Benzo(b)thiophene-2-carboxylic acid derivatives have shown significant efficacy against Mycobacterium tuberculosis (MTB). In vitro studies revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.60 to 22.86 μg/mL against both drug-sensitive and multidrug-resistant strains of MTB . Notably, compound 7b was particularly effective against dormant mycobacterial forms, indicating its potential for treating tuberculosis in various stages of infection.

Structure-Activity Relationships (SAR)

The biological activity of benzo(b)thiophene derivatives is influenced by their structural characteristics. For instance, modifications such as halogenation and the presence of functional groups significantly affect their potency against microbial strains. The introduction of chloro and bromo groups has been shown to enhance activity against M. bovis BCG .

Study 1: Synthesis and Evaluation of Antimicrobial Agents

A comprehensive study synthesized a series of benzo[b]thiophene amide derivatives and evaluated their antimicrobial properties. The findings indicated that specific structural modifications led to increased activity against resistant bacterial strains. Table 1 summarizes the MIC values for selected compounds:

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| 7b | M. tuberculosis H37Ra | 2.73 |

| 8c | M. bovis BCG | 0.60 |

| 8g | Dormant M. bovis BCG | 0.61 |

Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of these compounds to critical enzymes involved in bacterial resistance mechanisms. Compounds demonstrated high binding affinity toward DprE1 enzyme, which is crucial for the survival of MTB . This suggests that targeting such enzymes could be a strategic approach in drug design.

Q & A

Basic Synthesis and Characterization

Q1: What are the key synthetic strategies for preparing the benzo[b]thiophene core with tetrahydro modifications, and how are intermediates characterized? A1: The benzo[b]thiophene scaffold is typically synthesized via chemoselective reduction of formyl precursors using agents like Et3SiH/I2, yielding intermediates such as 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid. Characterization relies on IR, <sup>1</sup>H NMR, <sup>13</sup>C NMR, and LCMS to confirm regiochemistry and purity . For advanced derivatives (e.g., hydroxypropoxy substituents), Mitsunobu reactions or nucleophilic substitutions are employed to introduce functional groups, followed by esterification .

Advanced Functionalization

Q2: How can regioselective functionalization at the 2-position of the benzo[b]thiophene core be achieved, particularly for introducing tertiary amino-hydroxypropoxy groups? A2: Regioselectivity is ensured by activating the 2-position via directed ortho-metalation or using protecting groups (e.g., benzyl ethers). The tertiary amino group is introduced via alkylation with tert-butylamine under basic conditions (e.g., NaH/THF), followed by hydroxylation using oxidizing agents like m-CPBA. Hydrochloride salt formation is finalized with HCl gas in anhydrous ethanol .

Biological Evaluation

Q3: What in vitro models are suitable for evaluating anti-inflammatory activity in such derivatives, and how do structural modifications influence potency? A3: RAW 264.7 macrophage assays are standard for assessing nitric oxide (NO) inhibition, a marker of anti-inflammatory activity. Derivatives with bulky substituents (e.g., tert-butylamino) show enhanced potency due to improved steric interactions with COX-2 active sites. For example, fluorinated analogs (e.g., 6,7-difluoro derivatives) exhibit higher IC50 values compared to non-fluorinated counterparts, attributed to increased electronegativity .

Data Contradiction Analysis

Q4: How can conflicting bioactivity data between structurally similar derivatives (e.g., chloro vs. fluoro substituents) be resolved? A4: Discrepancies often arise from differences in cellular permeability or off-target effects. Use metabolic stability assays (e.g., microsomal S9 fractions) to assess degradation rates. For example, 5-fluoro derivatives may degrade faster than chloro analogs, leading to underestimated activity in vitro. Pair molecular docking studies (e.g., Glide SP) with experimental IC50 to validate target engagement .

Stereochemical Considerations

Q5: What methods are recommended for resolving enantiomers of the tertiary amino-hydroxypropoxy side chain? A5: Chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution using lipases (e.g., Candida antarctica) effectively separates enantiomers. Absolute configuration is confirmed via X-ray crystallography or electronic circular dichroism (ECD) . For example, the (R)-enantiomer of similar compounds shows 10-fold higher activity than the (S)-form in receptor-binding assays .

Analytical Challenges

Q6: How can residual solvents and byproducts from esterification steps be quantified to meet ICH guidelines? A6: GC-MS headspace analysis is optimal for detecting volatile solvents (e.g., ethanol, THF). For non-volatile byproducts (e.g., unreacted carboxylic acid), HPLC-UV/ELSD with a C18 column (gradient: 0.1% TFA in H2O/MeCN) achieves baseline separation. Quantify impurities against USP reference standards to ensure <0.1% thresholds .

Stability and Formulation

Q7: What preformulation studies are critical for hydrochloride salt stability in aqueous buffers? A7: Conduct pH-solubility profiling (pH 1–7.4) and accelerated stability testing (40°C/75% RH for 3 months). Hydrolysis of the ethyl ester is a key degradation pathway; use HPLC-MS to monitor degradation products. Buffers with citrate (pH 3–4) enhance salt stability compared to phosphate .

Mechanistic Studies

Q8: How can the compound’s mechanism of action be differentiated from classical NSAIDs? A8: Perform COX-1/COX-2 isoform selectivity assays using human recombinant enzymes. Unlike ibuprofen, benzo[b]thiophene derivatives often exhibit >100-fold selectivity for COX-2 due to interactions with Val<sup>523</sup> and Tyr<sup>355</sup>. Confirm via surface plasmon resonance (SPR) to measure binding kinetics .

In Vivo Translation

Q9: What rodent models are appropriate for assessing pharmacokinetics and toxicity? A9: Use Sprague-Dawley rats for IV/PO pharmacokinetics (plasma t1/2, AUC). For toxicity, conduct 28-day repeat-dose studies with histopathology of liver/kidney. Note: Tertiary amino groups may induce CYP3A4 autoinduction, requiring dose adjustments .

Structural Optimization

Q10: How can SAR studies guide the replacement of the ethyl ester to improve metabolic stability? A10: Replace the ester with amide bioisosteres (e.g., 1,2,4-oxadiazole) or prodrug moieties (e.g., pivaloyloxymethyl). For example, amide analogs show 3-fold longer t1/2 in human hepatocytes due to resistance to esterase cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.